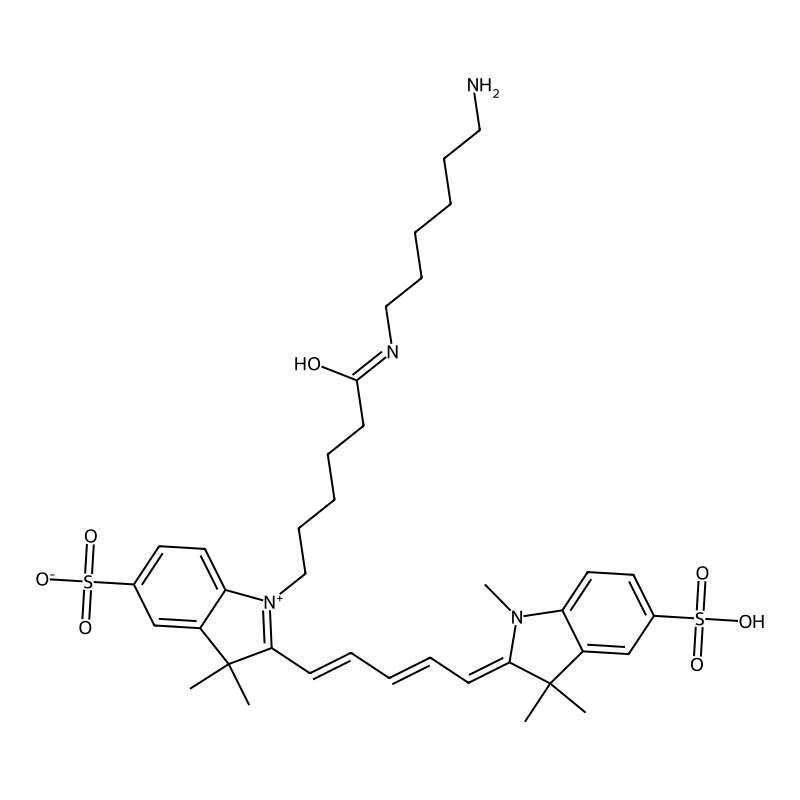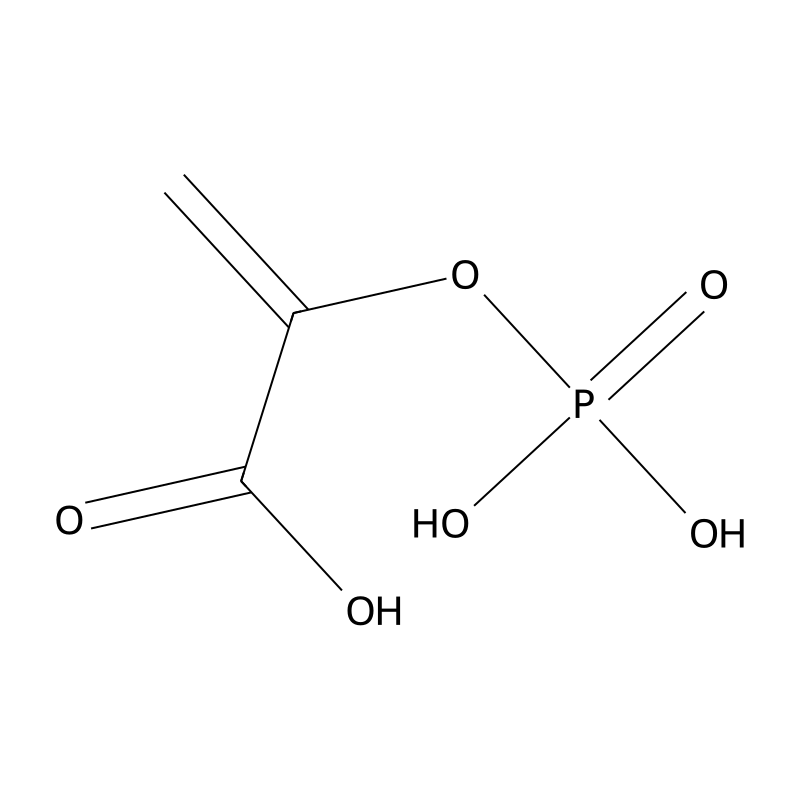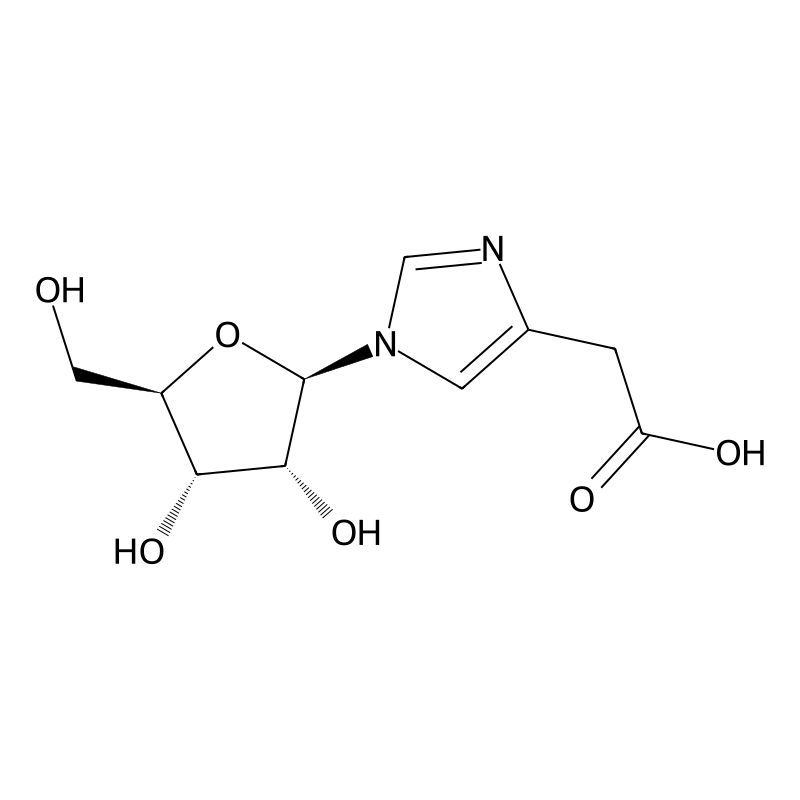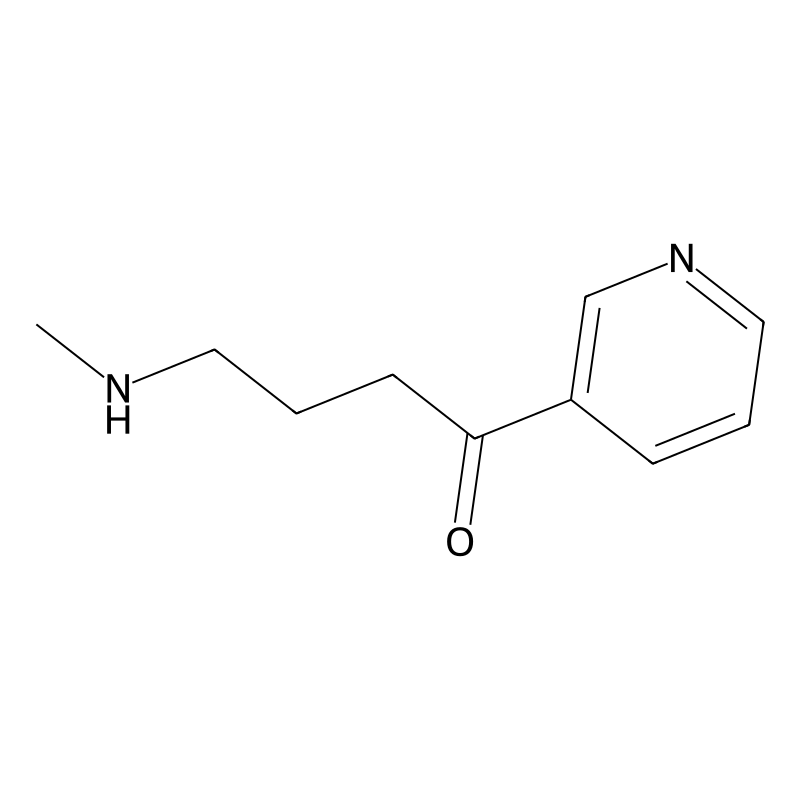1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene), with the Chemical Abstracts Service (CAS) number 5216-52-4, is a synthetic organic compound characterized by its unique structure comprising two 4-bromobenzene groups connected by a 2-chloroethane linker. Its molecular formula is C₁₄H₁₁Br₂Cl, and it has a molecular weight of approximately 374.5 g/mol. The compound appears as a solid at room temperature, with a density of 1.629 g/cm³, a boiling point of 432.4°C, and a flash point of 239.1°C .
- Nucleophilic Substitution: The chlorine atom in the chloroethane moiety can be replaced by nucleophiles under suitable conditions.
- Electrophilic Aromatic Substitution: The bromine atoms on the benzene rings can participate in electrophilic substitution reactions, allowing further functionalization of the aromatic system.
- Dehydrohalogenation: Under strong basic conditions, elimination reactions can occur to form alkenes.
While specific biological activity data for 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) is limited, compounds with similar structures often exhibit notable biological properties due to their halogenated aromatic nature. Such compounds may possess:
- Antimicrobial Activity: Halogenated aromatics are known for their potential to inhibit bacterial growth.
- Cytotoxicity: Some derivatives can act as cytotoxic agents against cancer cells.
- Endocrine Disruption: Certain halogenated compounds have been implicated in endocrine disruption due to their structural similarities to hormones.
The synthesis of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) typically involves:
- Bromination of Benzene: Starting with benzene derivatives, bromination using bromine or N-bromosuccinimide (NBS) can yield 4-bromobenzene.
- Formation of Chloroethane Linker: The synthesis of the chloroethane moiety may involve the reaction of ethylene with chlorine gas.
- Coupling Reaction: The final step involves coupling the chloroethane with two equivalents of 4-bromobenzene via nucleophilic substitution or coupling reactions facilitated by palladium catalysts.
Interaction studies involving 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) primarily focus on its reactivity with biological molecules and its environmental impact. Research may include:
- Reactivity with Nucleophiles: Evaluating how the compound interacts with various nucleophiles to understand its potential toxicity and environmental persistence.
- Binding Studies: Investigating how this compound binds to proteins or enzymes, which could reveal insights into its biological activity.
Several compounds share structural similarities with 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene). Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromobenzyl chloride | 100-46-9 | Contains bromine and chlorine; used in organic synthesis. |
| 4-Bromoaniline | 106-40-1 | An amino derivative that can participate in coupling reactions. |
| N,N-Bis(4-bromophenyl)-4-fluoroaniline | 1429194-04-6 | Contains fluorine; known for its pharmaceutical applications. |
| 2-Bromoethylbenzene | 103-63-9 | Similar ethyl linkage; used in organic synthesis. |








